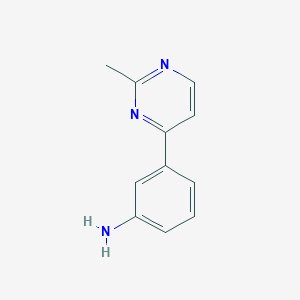

3-(2-Methylpyrimidin-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWKPJRZFGLSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370709 | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-90-8 | |

| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(2-Methylpyrimidin-4-yl)aniline (CAS 175201-90-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylpyrimidin-4-yl)aniline, with CAS number 175201-90-8, is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. While comprehensive data on the compound itself is limited in publicly accessible literature, its structural motif is of significant interest, primarily as an intermediate in the synthesis of potent kinase inhibitors for targeted cancer therapy. This guide synthesizes the available information on its properties, proposes a detailed synthetic protocol based on established chemical reactions, and discusses its application in the context of drug discovery and development. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Chemical and Physical Properties

Direct experimental data for many physical properties of this compound are not widely reported. The following table summarizes its basic chemical identifiers and known properties.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 175201-90-8 | [1] |

| Molecular Formula | C₁₁H₁₁N₃ | [1][2] |

| Molecular Weight | 185.23 g/mol | [1][2] |

| Appearance | Solid (typical for similar anilines) | [3] |

| Purity | ≥95% (as offered by suppliers) | [3] |

| InChI Key | DMWKPJRZFGLSAX-UHFFFAOYSA-N | [3] |

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available scientific literature. However, based on common synthetic strategies for analogous aryl-pyrimidine compounds, a plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of an arylboronic acid with a halopyrimidine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the reaction of 3-aminophenylboronic acid with 4-chloro-2-methylpyrimidine .

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization.

Materials:

-

3-Aminophenylboronic acid (1.0 equivalent)

-

4-Chloro-2-methylpyrimidine (1.1 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-aminophenylboronic acid, 4-chloro-2-methylpyrimidine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, followed by the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the proposed synthesis and purification.

Applications in Drug Discovery

The primary utility of this compound is as a key intermediate in the synthesis of kinase inhibitors. The aniline-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to effectively bind to the ATP-binding pocket of various protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that block the activity of these kinases are a major class of targeted therapies. The 2-aminopyrimidine core, which can be formed from intermediates like this compound, is a common feature in many approved and investigational kinase inhibitors, including those targeting:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

c-Met

The aniline portion of the molecule provides a versatile point for chemical modification, allowing chemists to introduce various substituents to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Generalized Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK) and the point of inhibition by a drug molecule derived from a this compound scaffold.

Caption: Generalized RTK signaling pathway and point of inhibition.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted before use.[4]

Conclusion

This compound is a valuable, though not extensively characterized, chemical intermediate. Its significance lies in its utility as a scaffold for the synthesis of sophisticated molecules, particularly in the field of oncology drug discovery. The aniline-pyrimidine core structure is a proven pharmacophore for kinase inhibition. This guide provides a foundational understanding of its properties and a practical, albeit proposed, framework for its synthesis, enabling researchers to leverage this compound in the development of novel therapeutic agents. Further experimental characterization of this molecule is warranted to fully elucidate its physicochemical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylpyrimidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁N₃. Its structure, featuring a substituted aniline ring linked to a 2-methylpyrimidine moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and ultimately its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known and predicted characteristics.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 175201-90-8 | |

| Molecular Formula | C₁₁H₁₁N₃ | |

| Molecular Weight | 185.23 g/mol | |

| Melting Point | Not Experimentally Determined | Prediction based on similar structures suggests a solid at room temperature. |

| Boiling Point | Not Experimentally Determined | High boiling point expected due to aromatic nature and potential for hydrogen bonding. |

| **A |

3-(2-Methylpyrimidin-4-yl)aniline molecular structure and conformation

An in-depth technical guide on the molecular structure and conformation of 3-(2-Methylpyrimidin-4-yl)aniline, tailored for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound, a heterocyclic aromatic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational chemistry methodologies to provide a comprehensive overview. The guide covers the molecule's structural identification, predicted physicochemical properties, conformational analysis based on theoretical calculations, and expected spectroscopic signatures. Detailed experimental and computational protocols are provided to serve as a framework for further research and characterization of this and similar compounds.

Introduction

This compound is a biaryl amine featuring a pyrimidine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyrimidine and aniline components can engage in various interactions with biological targets. The 2-methyl group on the pyrimidine ring and the meta-amino group on the phenyl ring influence the molecule's overall geometry, electronic properties, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational flexibility is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Molecular Structure and Identification

The core structure of this compound consists of a 2-methylpyrimidine ring connected to a phenyl ring at the 4-position of the pyrimidine and the 3-position of the aniline.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 175201-90-8 | [1] |

| Molecular Formula | C₁₁H₁₁N₃ | [1] |

| Molecular Weight | 185.23 g/mol | [1] |

| SMILES | Cc1ncc(nc1)c2cccc(c2)N | N/A |

| InChI | InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-4-2-3-10(12)5-9/h2-7H,12H2,1H3 | N/A |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="-0.5,0.6!"]; N3 [label="N", pos="-0.5,-0.6!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="1.5,-0.6!"]; C6 [label="C", pos="1.5,0.6!"]; C_Me [label="C", pos="-1.6,1.2!"]; H_Me1 [label="H", pos="-2.0,1.8!"]; H_Me2 [label="H", pos="-2.2,0.8!"]; H_Me3 [label="H", pos="-1.4,1.8!"]; H5[label="H", pos="2.3,-1.0!"]; H6[label="H", pos="2.3,1.0!"]; C1_ph [label="C", pos="0.5,-2.6!"]; C2_ph [label="C", pos="-0.5,-3.4!"]; C3_ph [label="C", pos="-0.5,-4.8!"]; C4_ph [label="C", pos="0.5,-5.6!"]; C5_ph [label="C", pos="1.5,-4.8!"]; C6_ph [label="C", pos="1.5,-3.4!"]; H2_ph [label="H", pos="-1.3,-2.9!"]; H4_ph [label="H", pos="0.5,-6.4!"]; H5_ph [label="H", pos="2.3,-5.3!"]; H6_ph [label="H", pos="2.3,-2.9!"]; N_amine [label="N", pos="-1.6,-5.6!"]; H_N1 [label="H", pos="-2.2,-5.2!"]; H_N2 [label="H", pos="-1.8,-6.4!"];

// Define bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C5 -- H5; C6 -- H6; C4 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C2_ph -- H2_ph; C4_ph -- H4_ph; C5_ph -- H5_ph; C6_ph -- H6_ph; C3_ph -- N_amine; N_amine -- H_N1; N_amine -- H_N2;

// Double bonds edge [style=double]; N1 -- C6; C5 -- C4; N3 -- C2; C1_ph -- C2_ph; C3_ph -- C4_ph; C5_ph -- C6_ph; }

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| LogP | 2.1 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Cactvs |

| Hydrogen Bond Donors | 1 | Cactvs |

| Hydrogen Bond Acceptors | 3 | Cactvs |

| Rotatable Bonds | 1 | Cactvs |

Note: These values are computationally predicted and have not been experimentally verified.

Molecular Conformation

The conformation of this compound is primarily defined by the dihedral angle between the pyrimidine and aniline rings. This rotation around the C4-C1' single bond determines the relative orientation of the two aromatic systems and is influenced by steric hindrance and electronic effects.

Conformational Analysis via Computational Chemistry

Due to the absence of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations are the preferred method for predicting its low-energy conformations. A relaxed dihedral scan can be performed to map the potential energy surface as a function of the inter-ring dihedral angle.

For analogous biaryl systems, the lowest energy conformation is typically non-planar, with a dihedral angle ranging from 20° to 50°. This twist minimizes steric repulsion between the ortho hydrogens of the two rings while maintaining a degree of π-conjugation. For this compound, a similar twisted conformation is expected to be the most stable.

Table 3: Predicted Conformational Data (Illustrative)

| Parameter | Predicted Value | Significance |

| Dihedral Angle (N3-C4-C1'-C6') | 30-40° | Represents the twist between the pyrimidine and aniline rings. |

| C4-C1' Bond Length | ~1.48 Å | Typical sp²-sp² carbon-carbon single bond length. |

Note: These values are illustrative and based on DFT calculations of similar biaryl compounds. Specific values for the title compound would require dedicated computational studies.[2][3][4]

Experimental Protocol: Computational Conformational Analysis

The following protocol outlines a standard procedure for the computational analysis of this compound's conformation.

Protocol Details:

-

Software: Gaussian, ORCA, or similar computational chemistry software.

-

Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.

-

Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G* basis set for initial geometry optimization and dihedral scans.[2][3] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometries.[3]

-

Procedure:

-

An initial 3D structure of this compound is constructed.

-

A full geometry optimization is performed to find a local minimum on the potential energy surface.

-

A frequency calculation is then carried out to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

A relaxed potential energy scan is performed by systematically varying the dihedral angle between the pyrimidine and aniline rings (e.g., in 10° or 15° increments from 0° to 180°), allowing all other geometric parameters to relax at each step.

-

The resulting energy profile is plotted to identify the global and local energy minima, which correspond to the most stable conformations.

-

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would provide detailed information about its chemical environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H5 | ~7.3 | ~120 |

| Pyrimidine-H6 | ~8.7 | ~157 |

| Methyl-H | ~2.6 | ~25 |

| Aniline-H2' | ~7.5 | ~115 |

| Aniline-H4' | ~6.8 | ~118 |

| Aniline-H5' | ~7.2 | ~130 |

| Aniline-H6' | ~7.4 | ~114 |

| Amine-H | ~3.8 (broad) | N/A |

Note: These are estimated chemical shifts based on data from similar pyrimidine and aniline derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Predicted IR Absorption Bands (Illustrative)

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methyl) |

| 1620-1580 | C=N and C=C stretching (aromatic rings) |

| 1620-1560 | N-H bending (amine) |

| 1370-1350 | C-N stretching |

Note: These are expected ranges for the principal IR absorption bands.

Experimental Protocol: Spectroscopic Analysis

The following outlines standard protocols for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

FTIR Spectroscopy Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Synthesis

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings.

Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of 4-chloro-2-methylpyrimidine with 3-aminophenylboronic acid or its corresponding ester.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of this compound.

Protocol Details:

-

Reagents and Materials: 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene).[1][5]

-

Procedure:

-

To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1-1.5 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

-

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data is limited, a combination of data from analogous structures and established computational and experimental protocols allows for a detailed characterization of this molecule. The provided information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation and utilization of this compound in the design of novel bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. growingscience.com [growingscience.com]

- 5. 4-Chloro-N-(pyrimidin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 3-(2-Methylpyrimidin-4-yl)aniline in Organic Solvents

Disclaimer: Publicly available research detailing quantitative solubility data for 3-(2-Methylpyrimidin-4-yl)aniline is limited. This document serves as a comprehensive technical guide outlining a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. The methodologies provided are based on established, reliable techniques for characterizing the solubility of solid organic compounds.

Introduction

This compound, a heterocyclic aromatic amine, is a molecule of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in chemical synthesis, formulation development, purification processes, and biological assays. A well-defined solubility profile is essential for designing efficient reaction conditions, developing stable formulations, and ensuring reliable outcomes in preclinical studies. This guide provides a detailed experimental protocol for determining the thermodynamic solubility of this compound in a range of common laboratory solvents.

Data Presentation Framework

To ensure systematic data collection and easy comparison, experimental results should be recorded in a structured format. The following table provides a template for summarizing the quantitative solubility data for this compound. Solvents are categorized by their polarity and functional groups to provide a comprehensive understanding of the solute-solvent interactions.

Table 1: Solubility Data Template for this compound

| Solvent Name | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| Protic Solvents | 185.23 | ||||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Isopropanol | Polar Protic | 25 | |||

| 1-Butanol | Polar Protic | 25 | |||

| Water | Polar Protic | 25 | |||

| Aprotic Polar Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 25 | |||

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 25 | |||

| Acetonitrile (ACN) | Dipolar Aprotic | 25 | |||

| Acetone | Dipolar Aprotic | 25 | |||

| Ethyl Acetate | Dipolar Aprotic | 25 | |||

| Tetrahydrofuran (THF) | Dipolar Aprotic | 25 | |||

| Nonpolar Solvents | |||||

| Toluene | Nonpolar | 25 | |||

| Hexane | Nonpolar | 25 | |||

| Dichloromethane (DCM) | Nonpolar | 25 | |||

| Chloroform | Nonpolar | 25 |

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2] This method involves creating a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[3][4]

Materials and Equipment

-

Compound: this compound (solid, high purity)

-

Solvents: Selected organic solvents (HPLC grade or equivalent)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial.[1]

-

Using a calibrated pipette, add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested. It is recommended to prepare each in duplicate or triplicate for reproducibility.[5]

Step 2: Equilibration

-

Place the vials in a constant temperature shaker set to a standard temperature, typically 25 °C.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is common for thermodynamic solubility determination.[6] The goal is to allow the concentration of the dissolved solute to reach a constant, maximum value.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved particles, centrifuge the vials at high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.[4] This step is critical to prevent any solid particles from being included in the final analysis, which would lead to an overestimation of solubility.[7]

Step 4: Quantification by HPLC-UV

-

Method Development: Develop a suitable reverse-phase HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound exhibits strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (often the mobile phase) at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).[8] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).

-

Sample Analysis:

-

Accurately dilute the filtered supernatant (from Step 3) with the same solvent used for the calibration standards. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[4]

-

-

Calculation: Calculate the original solubility (S) in the organic solvent using the following formula, accounting for the dilution factor:

S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated below.

Caption: Figure 1. Experimental Workflow for Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. youtube.com [youtube.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 3-(2-Methylpyrimidin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the key pharmaceutical intermediate, 3-(2-Methylpyrimidin-4-yl)aniline. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted spectroscopic data based on its chemical structure, alongside established principles of NMR, IR, and Mass Spectrometry. Detailed, standardized experimental protocols are provided to facilitate the acquisition and analysis of this data in a laboratory setting.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol CAS Number: 175201-90-8

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the expected Fourier-Transform Infrared (FT-IR) absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline ring and a 2-methylpyrimidine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.60 | d | 1H | Pyrimidine H-6 |

| ~7.80 | d | 1H | Pyrimidine H-5 |

| ~7.40 - 7.20 | m | 3H | Aniline Ar-H |

| ~6.80 | m | 1H | Aniline Ar-H |

| ~3.80 | s (br) | 2H | -NH₂ |

| ~2.70 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Pyrimidine C-2 |

| ~164.0 | Pyrimidine C-4 |

| ~157.0 | Pyrimidine C-6 |

| ~147.0 | Aniline C-1 |

| ~138.0 | Aniline C-3 |

| ~130.0 | Aniline C-5 |

| ~120.0 | Aniline C-6 |

| ~118.0 | Aniline C-4 |

| ~115.0 | Aniline C-2 |

| ~110.0 | Pyrimidine C-5 |

| ~25.0 | -CH₃ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching of -CH₃ |

| 1620 - 1580 | Strong | N-H bending (scissoring) of -NH₂ and C=C stretching (aromatic) |

| 1580 - 1450 | Medium-Strong | C=N and C=C stretching (pyrimidine and aniline rings) |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of aromatic amines is a key indicator in mass spectrometry.[1] The molecular ion of an aromatic amine is typically intense.[2] Common fragmentation pathways for pyrimidine derivatives have also been studied and can involve the loss of small molecules.[3][4][5] For this compound, the primary fragmentation is anticipated to involve:

-

Loss of HCN: A common fragmentation pathway for pyrimidine rings, leading to a fragment at m/z 158.

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 170.

-

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the aniline (m/z 92) and methylpyrimidine (m/z 93) cations.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used. The sample is heated to ensure it is in the gas phase.[8][9]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis and characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. article.sapub.org [article.sapub.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Guide to Theoretical and Computational Analysis of 3-(2-Methylpyrimidin-4-yl)aniline and Related Aminopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a member of the aminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry. While specific theoretical and computational research on this particular molecule is not extensively available in public literature, this guide will provide an in-depth overview of the common and powerful computational methodologies applied to the broader class of aminopyrimidine derivatives. These techniques are crucial in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and optimizing lead compounds.

Aminopyrimidine derivatives are recognized for their diverse biological activities, including their roles as kinase inhibitors in cancer therapy, antifungal agents, and β-glucuronidase inhibitors. [1][2][3][4]Computational studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are instrumental in elucidating the structure-activity relationships (SAR) that govern their therapeutic potential. [5][6]This guide will detail the theoretical basis of these methods, present data in a structured format, provide standardized computational protocols, and visualize key workflows.

Computational Methodologies in the Study of Aminopyrimidine Derivatives

The exploration of aminopyrimidine derivatives in drug discovery heavily relies on a suite of computational tools to predict their behavior and interactions at a molecular level. These in silico methods offer a cost-effective and time-efficient way to screen large numbers of compounds and prioritize them for synthesis and further experimental testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an aminopyrimidine derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. [5]The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. This information is invaluable for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.

Key aspects of molecular docking studies on aminopyrimidine derivatives include:

-

Binding Affinity Prediction: Docking algorithms calculate a scoring function to estimate the binding affinity, often represented as a docking score or binding energy (e.g., in kcal/mol). [1][5]Lower scores generally indicate a more favorable binding interaction.

-

Interaction Analysis: The results of a docking simulation reveal specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stability of the ligand-protein complex. [1]* Target Identification: Docking can be used to screen a library of compounds against a known protein target to identify potential hits. For instance, aminopyrimidine derivatives have been docked against targets like dihydrofolate reductase from Candida albicans and various kinases involved in cancer, such as AXL kinase and EGFR. [1][3][5]

ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule. This early-stage assessment helps to identify compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity.

Commonly predicted ADMET properties for aminopyrimidine derivatives include:

-

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess how well the compound is absorbed into the bloodstream.

-

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are evaluated to understand how the compound is distributed throughout thebody.

-

Metabolism: Prediction of interactions with cytochrome P450 enzymes helps to identify potential drug-drug interactions and metabolic liabilities.

-

Excretion: The route and rate of elimination of the compound from the body are estimated.

-

Toxicity: A range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

Data Presentation: A Comparative Overview

To facilitate the comparison of different aminopyrimidine derivatives, the quantitative data from computational studies are typically summarized in tables. Below are examples of how such data would be presented.

Table 1: Example Molecular Docking Results for Aminopyrimidine Derivatives against AXL Kinase

| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Compound A | -10.5 | -75.2 | MET565, LYS587, ASP632 | 2 |

| Compound B | -9.8 | -71.8 | MET565, GLU545, TYR612 | 1 |

| Compound C | -9.2 | -68.4 | LEU521, MET565, LYS587 | 1 |

| Compound D | -8.5 | -62.1 | ASP632, TYR612 | 0 |

Table 2: Example Predicted ADMET Properties for Selected Aminopyrimidine Derivatives

| Compound ID | Oral Bioavailability (%) | Blood-Brain Barrier Penetration | hERG Inhibition | Ames Mutagenicity |

| Compound A | High | Low | Non-inhibitor | Non-mutagenic |

| Compound B | High | Low | Non-inhibitor | Non-mutagenic |

| Compound C | Medium | Medium | Inhibitor | Non-mutagenic |

| Compound D | High | High | Non-inhibitor | Mutagenic |

Experimental Protocols: A Standardized Computational Workflow

This section provides a detailed methodology for a typical molecular docking study, as would be applied to a series of aminopyrimidine derivatives.

Protocol for Molecular Docking

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from a public database like the Protein Data Bank (PDB).

-

The protein structure is pre-processed to remove water molecules, add hydrogen atoms, and assign correct bond orders and charges.

-

The protein is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the aminopyrimidine derivatives are drawn using a chemical drawing software.

-

The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS).

-

Proper ionization states and tautomers are generated for physiological pH.

-

-

Grid Generation:

-

The binding site on the target protein is identified, either from the co-crystallized ligand in the PDB structure or using a binding site prediction algorithm.

-

A grid box is defined around the binding site, encompassing the volume where the ligand is expected to bind.

-

-

Molecular Docking Simulation:

-

The prepared ligands are docked into the defined grid box of the prepared protein using a docking program (e.g., Glide, AutoDock).

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

The poses are scored based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking poses are ranked based on their docking scores.

-

The top-ranked poses are visually inspected to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

-

The results are compared with known inhibitors or experimental data, if available, to validate the docking protocol.

-

Visualizations of Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of computational experiments and the relationships between different concepts. The following diagrams are generated using the DOT language and adhere to the specified style guidelines.

References

- 1. chemmethod.com [chemmethod.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Anilinopyrimidine Core: A Cornerstone in Modern Kinase Inhibitor Discovery—A Technical Guide Centered on 3-(2-Methylpyrimidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anilinopyrimidine scaffold represents a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous clinically significant kinase inhibitors. This technical guide explores the discovery, synthesis, and application of this crucial pharmacophore, with a specific focus on the representative building block, 3-(2-Methylpyrimidin-4-yl)aniline . While the individual history of this specific intermediate is not extensively documented, its importance is inferred from its role in the broader narrative of the development of anilinopyrimidine-based therapeutics. This document provides a comprehensive overview of the synthetic routes to access such compounds, their mechanism of action in kinase inhibition, and quantitative data on the biological activity of derivatives. Detailed experimental protocols and visual diagrams of synthetic workflows and signaling pathways are included to support researchers in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of the Anilinopyrimidine Scaffold

The field of oncology has been revolutionized by the development of targeted therapies, particularly small molecule kinase inhibitors. Within this class of drugs, compounds featuring the anilinopyrimidine core have emerged as a highly successful and versatile group.[1][2] This scaffold's utility stems from its ability to mimic the adenine portion of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of protein kinases.[3] The aniline moiety provides a vector for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4]

The subject of this guide, This compound , is a heterocyclic aromatic amine that embodies the key features of this structural class. While not a therapeutic agent in itself, it serves as a critical intermediate in the synthesis of more complex and biologically active molecules.[4] Its discovery and history are intrinsically linked to the broader effort in drug discovery to synthesize and screen libraries of anilinopyrimidine derivatives for kinase inhibitory activity.[5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically involves the coupling of a pyrimidine core with an aniline derivative. Several robust synthetic methods can be employed to achieve this, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.

General Synthetic Approach: Suzuki Coupling

A common and versatile method for the formation of the C-C bond between the pyrimidine and aniline rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyrimidine with a phenylboronic acid derivative.

Experimental Protocol: A Plausible Suzuki Coupling Route

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-2-methylpyrimidine (1.0 eq.), 3-aminophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1), and a base such as sodium carbonate (2.0 eq.).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 90-100 °C) for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

dot

Caption: Synthetic workflow for this compound via Suzuki coupling.

Role in Kinase Inhibition and Signaling Pathways

The anilinopyrimidine scaffold is a cornerstone in the design of Type I kinase inhibitors, which bind to the active conformation of the kinase at the ATP-binding site. The pyrimidine ring typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The aniline portion extends into the active site, where substitutions can be made to enhance interactions with other residues and improve selectivity.

Mechanism of Action

Kinase inhibitors based on the anilinopyrimidine framework, which could be synthesized from this compound, function by competitively inhibiting the binding of ATP to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signaling cascades that are often hyperactive in cancer cells.

dot

Caption: Competitive inhibition of ATP binding by anilinopyrimidine-based inhibitors.

Biological Activity of Anilinopyrimidine Derivatives

While this compound itself is not expected to have significant biological activity, it is a precursor to potent kinase inhibitors. The anilinopyrimidine scaffold has been successfully employed to develop inhibitors for a variety of kinases implicated in cancer and other diseases.

| Compound Class | Target Kinase(s) | Reported IC₅₀ (nM) | Therapeutic Area |

| Anilinopyrimidine Derivatives | c-Met, VEGFR-2 | 8.8 - 16 | Oncology |

| 2-Substituted Aniline Pyrimidines | Mer, c-Met | 6.4 - 26.1 | Oncology |

| 2-Anilinopyrazolo[1,5-a]pyrimidines | c-Src | Potent Inhibition | Ischemic Stroke |

| Anilinopyrimidine Derivatives | CDK7, CDK8, CDK9 | 59 - 716 | Oncology |

| Pyrimidine-based Derivatives | Aurora A | < 200 | Oncology |

Note: IC₅₀ values are representative and can vary based on the specific derivative and assay conditions.[1][5][7][8][9]

Conclusion and Future Directions

The anilinopyrimidine core, exemplified by intermediates such as this compound, remains a highly valuable scaffold in the ongoing quest for novel and effective kinase inhibitors. Its synthetic accessibility and the rich structure-activity relationship data available for its derivatives provide a solid foundation for the rational design of next-generation targeted therapies. Future research will likely focus on the development of more selective inhibitors, the exploration of novel substitution patterns to overcome drug resistance, and the application of this versatile scaffold to a broader range of kinase targets. This continued exploration will undoubtedly lead to the discovery of new and improved treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 3-(2-Methylpyrimidin-4-yl)aniline

Abstract: This technical guide provides a comprehensive analysis of the potential biological targets of 3-(2-Methylpyrimidin-4-yl)aniline. Direct biological profiling of this specific compound is not extensively available in public literature, as it is primarily recognized as a key synthetic intermediate. However, its core structure, the anilinopyrimidine scaffold, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. This guide will explore the potential biological targets by examining the known activities of structurally related anilinopyrimidine derivatives, providing quantitative data, detailed experimental protocols for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds containing the anilinopyrimidine core.

Introduction: The Anilinopyrimidine Scaffold

The compound this compound belongs to the anilinopyrimidine class of molecules. This structural motif is of significant interest in drug discovery due to its ability to mimic the adenine component of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4]

The anilinopyrimidine scaffold serves as the foundation for numerous approved and investigational kinase inhibitors.[5] These inhibitors typically function as ATP-competitive inhibitors, blocking the phosphorylation of substrate proteins and thereby interrupting downstream signaling pathways.[6] The versatility of the anilinopyrimidine core allows for extensive chemical modification to achieve potency and selectivity against specific kinases.

Potential Biological Targets: Kinase Families

Based on the extensive literature on anilinopyrimidine derivatives, the primary potential biological targets for this compound are protein kinases. Several key kinase families have been identified as being susceptible to inhibition by compounds containing this scaffold.

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[7] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[8] Several anilinopyrimidine-based EGFR inhibitors have been developed and are in clinical use.[9] These inhibitors have shown efficacy against both wild-type and mutant forms of EGFR.[7]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. The anilinopyrimidine scaffold has been successfully employed to develop potent dual inhibitors of VEGFR-2 and other kinases like c-Met.[11][12]

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[13] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Anilinopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK7, CDK8, and CDK9, demonstrating anti-proliferative effects in cancer cell lines.[6][13]

Quantitative Data for Anilinopyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative anilinopyrimidine derivatives against their respective kinase targets. It is important to note that these are examples from the literature and do not represent data for this compound itself.

Table 1: Inhibitory Activity of Anilinopyrimidine Derivatives against Receptor Tyrosine Kinases

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| Anilinopyrimidine Naphthamide | VEGFR-2 | 0.5 | [14] |

| Anilinopyrimidine | c-Met | 8.8 | [12] |

| Anilinopyrimidine | VEGFR-2 | 16 | [12] |

| Pyrrolopyrimidine | EGFRL858R/T790M | 0.18 | [7] |

| Pyrrolopyrimidine | EGFRWT | 7.68 | [7] |

Table 2: Inhibitory Activity of Anilinopyrimidine Derivatives against Cyclin-Dependent Kinases

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 5f | CDK7 | 0.479 | [13] |

| 5d | CDK8 | 0.716 | [13] |

| 5b | CDK9 | 0.059 | [13] |

| Flavopiridol | CDK1 | 0.03 | [15] |

| Flavopiridol | CDK2 | 0.17 | [15] |

| Flavopiridol | CDK4 | 0.1 | [15] |

| Flavopiridol | CDK9 | 0.01 | [15] |

| Roscovitine | CDK2 | - | [6] |

| Roscovitine | CDK5 | 0.16 | [6] |

| Roscovitine | CDK7 | - | [6] |

| Roscovitine | CDK9 | - | [6] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize kinase inhibitors.

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compound (e.g., anilinopyrimidine derivative)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, phosphospecific antibody)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader or scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a microplate, add the kinase, substrate, and kinase assay buffer.

-

Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution, heat inactivation).

-

Detection: Measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compound

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target of anilinopyrimidine inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinopyrimidine-based drugs.

The following diagram outlines a general workflow for the preclinical evaluation of a potential kinase inhibitor.

Caption: General workflow for the preclinical development of a kinase inhibitor.

Conclusion

While this compound itself is not extensively characterized as a biologically active agent, its anilinopyrimidine core is a highly valuable scaffold for the design of potent and selective kinase inhibitors. The potential biological targets for derivatives of this compound are primarily protein kinases, including EGFR, VEGFR, and CDKs, which are implicated in the pathogenesis of cancer. This guide provides a foundation for researchers to understand the therapeutic potential of this chemical class and offers standardized methodologies for the evaluation of novel anilinopyrimidine-based compounds. Further derivatization and biological screening of this compound are warranted to explore its potential as a lead structure for the development of new kinase inhibitors.

References

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors | Semantic Scholar [semanticscholar.org]

- 15. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 3-(2-Methylpyrimidin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in-vitro screening of the novel compound, 3-(2-Methylpyrimidin-4-yl)aniline. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed experimental protocols for a panel of in-vitro assays to assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Representative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][3] The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. The compound this compound, which incorporates a substituted aniline moiety, presents a promising candidate for drug discovery. This guide details a systematic approach to its initial in-vitro evaluation.

In-Vitro Screening Protocols

A multi-faceted in-vitro screening approach is proposed to elucidate the potential therapeutic applications of this compound. The following assays are recommended for a comprehensive preliminary evaluation.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of their viability.

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma, SH-SY5Y - neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Hypothetical Cytotoxicity Data:

| Cell Line | IC50 (µM) of this compound |

| A549 (Lung Carcinoma) | 24.1[4] |

| HepG2 (Hepatocellular Carcinoma) | > 100 |

| SH-SY5Y (Neuroblastoma) | 14.8[4] |

Anti-inflammatory Activity Screening

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][5]

Experimental Protocol:

-

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure: The assay is performed in a 96-well plate format. The test compound, this compound, is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorometric detection kit.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 values for COX-1 and COX-2 are determined. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects.[1]

Hypothetical COX Inhibition Data:

| Enzyme | IC50 (µM) of this compound |

| COX-1 | 85.2 |

| COX-2 | 15.7 |

| Selectivity Index (COX-1/COX-2) | 5.4 |

Antimicrobial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Experimental Protocol:

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of this compound is prepared in a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Antimicrobial Activity Data:

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus (Gram-positive) | 64 |

| Escherichia coli (Gram-negative) | 128 |

| Candida albicans (Fungus) | > 256 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the in-vitro screening of a novel compound.

Caption: Mechanism of the MTT assay for cell viability.

Caption: Generalized kinase inhibition signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The outlined protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, along with the provided hypothetical data and visualizations, offer a comprehensive starting point for researchers. The results from these initial screens will be instrumental in guiding further lead optimization and in-vivo studies. The modular nature of this guide allows for the incorporation of additional assays based on emerging biological insights.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anilinopyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(2-Methylpyrimidin-4-yl)aniline core, and more broadly the anilinopyrimidine scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the rational design of targeted therapeutics. While public domain data on the specific biological activities of this compound itself is limited, its structural motif is a well-established "privileged scaffold." This guide delves into the technical landscape of structural analogs and derivatives of the anilinopyrimidine core, focusing on their role as potent kinase inhibitors in oncology. We will explore their synthesis, mechanism of action, and the experimental methodologies used for their evaluation, providing a comprehensive resource for professionals in drug development.

The Anilinopyrimidine Core: A Versatile Kinase Inhibitor Scaffold

The anilinopyrimidine framework is a recurring structural feature in a multitude of kinase inhibitors.[1] Its versatility stems from the pyrimidine ring acting as a hinge-binding motif, crucial for anchoring the molecule within the ATP-binding pocket of kinases, while the aniline moiety offers a customizable point for substitutions to enhance potency and selectivity.[2] This adaptability has led to the development of inhibitors targeting a range of critical oncogenic kinases.

Structural Analogs and Derivatives: Targeting Key Oncogenic Pathways